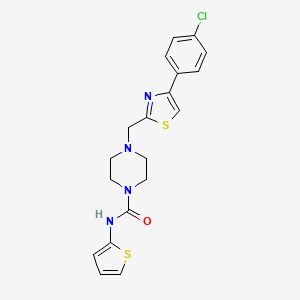![molecular formula C16H18N4O2S B2750802 1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031578-46-7](/img/structure/B2750802.png)
1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[4,3-d]pyrimidin-7-ones are a type of aromatic heterocyclic compounds . They have been studied for their potential pharmacological effects, including antibacterial activities and cyclin-dependent kinases (CDKs) inhibitory activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones involves several steps, including the design, synthesis, and evaluation of their antibacterial activities and CDKs inhibitory activities . The specific synthesis process for “1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-d]pyrimidin-7-ones includes an aromatic substitution at position 3 and a cyclic amide keto-function at position 7 . The specific molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones include condensation, cyclization, and elimination reactions . The specific chemical reactions for “this compound” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- The compound has been used as a starting point in the synthesis of various novel heterocyclic compounds. These compounds include thiazolopyrimidines, thiazolodipyrimidines, and other derivatives with potential medicinal applications. The focus of these studies is often on developing new anti-inflammatory, analgesic, or antimicrobial agents, as seen in research by Abu‐Hashem et al. (2020) in "Molecules" (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives, including those related to the specified compound, have shown potential as antimicrobial and anticancer agents. These compounds have been evaluated for their in vitro activity against various microorganisms and cancer cell lines, suggesting their possible use in developing new treatments. This is evidenced in the work of Hafez et al. (2016) in "Bioorganic & Medicinal Chemistry Letters" (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antifungal and Antibacterial Properties
- The synthesis of chromone-pyrimidine coupled derivatives, including variations of the specified compound, has been reported with a focus on their antifungal and antibacterial properties. These compounds have undergone in vitro evaluation for their potential in treating various microbial infections. Tiwari et al. (2018) in "Molecules" conducted a study that highlights this application (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Cytotoxicity and Cancer Research
- Research into the cytotoxicity of pyrazole and pyrazolopyrimidine derivatives, which include compounds structurally related to the specified chemical, has been conducted to assess their potential in cancer treatment. These studies often involve in vitro evaluation against various cancer cell lines. An example is the work of Hassan, Hafez, and Osman (2014) in "Scientia Pharmaceutica" (Hassan, Hafez, & Osman, 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on pyrazolo[4,3-d]pyrimidin-7-ones could include further studies on their potential pharmacological effects, as well as the development of new synthesis methods . The specific future directions for “1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not available in the sources I found.
Eigenschaften
IUPAC Name |
1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-14-13(10(2)18-20)17-16(23)19(15(14)21)9-11-5-7-12(22-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBKTDXDKRXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)


![3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2750727.png)

![(E)-1-methyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2750732.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)

